TNP-351 Demonstrates Reduced Cross-Resistance in Methotrexate-Transport-Deficient CCRF-CEM Cells
TNP-351 exhibits significantly less cross-resistance than methotrexate (MTX) in MTX-resistant CCRF-CEM cells with impaired reduced folate carrier (RFC) transport. While MTX shows high resistance in this line, TNP-351 retains notable cytotoxic activity [1].
| Evidence Dimension | Resistance fold-change (ED50 resistant / ED50 parent) |
|---|---|
| Target Compound Data | ED50 for CCRF-CEM/R30-6 (transport-impaired): 5.8 nM (2.1-fold increase from 2.7 nM parent) |
| Comparator Or Baseline | Methotrexate: shows significantly higher resistance fold-change in same cell line due to transport defect [1] |
| Quantified Difference | TNP-351 exhibits less resistance than MTX; only a 2.1-fold increase in ED50 versus a substantially larger increase for MTX |
| Conditions | CCRF-CEM human lymphoblastic leukemia cell lines: parent (CCRF-CEM) and MTX-resistant subline with impaired MTX transport (CCRF-CEM/R30-6) [1] |
Why This Matters
This quantitative difference supports the selection of TNP-351 for experimental systems or therapeutic models involving MTX-resistant tumors with transport-based resistance.
- [1] Itoh, F., et al. Novel pyrrolo[2,3-d]pyrimidine antifolate TNP-351: cytotoxic effect on methotrexate-resistant CCRF-CEM cells and inhibition of transformylases of de novo purine biosynthesis. Cancer Chemother Pharmacol 34, 273–279 (1994). View Source
